molecular formula C21H19N3O4 B11074506 2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide

2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide

Cat. No.: B11074506
M. Wt: 377.4 g/mol
InChI Key: PBPJXXXGJQXUPQ-UHFFFAOYSA-N
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Description

2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide typically involves the condensation of 2-hydroxybenzoic acid with 5-nitro-2-[(2-phenylethyl)amino]aniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new C-N bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

    Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

    Reduction: Formation of 2-amino-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide.

    Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: A simpler benzamide derivative with similar structural features.

    N-(2-hydroxyphenyl)benzamide: Another benzamide with a hydroxyl group on the phenyl ring.

    N-(5-nitro-2-aminophenyl)benzamide: A compound with a nitro group and an amino group on the phenyl ring.

Uniqueness

2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide is unique due to the presence of both a hydroxyl group and a nitro group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-hydroxy-N-[5-nitro-2-(2-phenylethylamino)phenyl]benzamide

InChI

InChI=1S/C21H19N3O4/c25-20-9-5-4-8-17(20)21(26)23-19-14-16(24(27)28)10-11-18(19)22-13-12-15-6-2-1-3-7-15/h1-11,14,22,25H,12-13H2,(H,23,26)

InChI Key

PBPJXXXGJQXUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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